Lipophilicity (XLogP3-AA) Comparison: 5-Chloro-4-methyl vs. Unsubstituted Benzothiazole-Azetidine Analog
The target compound exhibits a computed XLogP3-AA of 3.1 versus a computed XLogP3-AA of approximately 1.9 for the unsubstituted parent 1-(1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid (CAS 1283108-69-9, MW 234.28), a difference of approximately +1.2 log units [1]. This increase is consistent with the additive contribution of the 5-chloro (+0.7 to +1.0) and 4-methyl (+0.5 to +0.6) substituents on the aromatic core. The higher lipophilicity of the target compound predicts enhanced passive membrane permeability and altered tissue distribution relative to the unsubstituted analog.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.1 |
| Comparator Or Baseline | 1-(1,3-Benzothiazol-2-yl)azetidine-3-carboxylic acid (CAS 1283108-69-9): XLogP3-AA ≈ 1.9 (estimated from MW 234.28, C11H10N2O2S) |
| Quantified Difference | Δ XLogP3-AA ≈ +1.2 (target more lipophilic by ~16-fold in octanol/water partitioning) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2021.05.07) |
Why This Matters
For procurement decisions, a ~16-fold difference in predicted octanol/water partition coefficient translates to substantially different solubility, permeability, and nonspecific binding profiles, making these two compounds non-interchangeable in any assay requiring consistent physicochemical behavior.
- [1] PubChem. Compound Summary for CID 52903723: 1-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid. XLogP3-AA computed property. National Center for Biotechnology Information, accessed April 2026. View Source
